REACTION_CXSMILES
|
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|
|
Name
|
aluminum alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr+3]
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
solution
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition of the solution
|
Type
|
STIRRING
|
Details
|
is stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The supernatant liquid is removed by filtration or distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
|
Type
|
CUSTOM
|
Details
|
The aluminum sec-butoxide was absorbed
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.7% |
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|
|
Name
|
aluminum alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr+3]
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
solution
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition of the solution
|
Type
|
STIRRING
|
Details
|
is stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The supernatant liquid is removed by filtration or distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
|
Type
|
CUSTOM
|
Details
|
The aluminum sec-butoxide was absorbed
|
Name
|
aluminum sec-butoxide
|
Type
|
product
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
aluminum
|
Type
|
product
|
Smiles
|
[Al]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.7% |
Name
|
chromium
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|
|
Name
|
aluminum alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr+3]
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
solution
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition of the solution
|
Type
|
STIRRING
|
Details
|
is stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The supernatant liquid is removed by filtration or distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
|
Type
|
CUSTOM
|
Details
|
The aluminum sec-butoxide was absorbed
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.7% |
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|
|
Name
|
aluminum alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr+3]
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
solution
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition of the solution
|
Type
|
STIRRING
|
Details
|
is stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The supernatant liquid is removed by filtration or distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
|
Type
|
CUSTOM
|
Details
|
The aluminum sec-butoxide was absorbed
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.7% |
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |